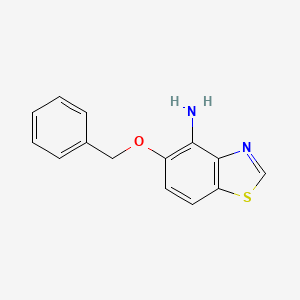
2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of 1,3-diazido-2-phenylpropan-2-ol with an alkyne in the presence of a copper catalystThe reaction conditions usually involve the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the CuAAC reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole rings can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antifungal and anticancer agents
Materials Science: It is used in the synthesis of polymers and materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to specific receptors, leading to the desired therapeutic effect. The triazole rings can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 1,3-bis(1,2,3-triazol-1-yl)propan-2-ol derivatives .
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Uniqueness
2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of two triazole rings, which confer distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and its structural rigidity make it a valuable scaffold in drug design and materials science.
特性
分子式 |
C13H14N6O |
|---|---|
分子量 |
270.29 g/mol |
IUPAC名 |
2-phenyl-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H14N6O/c20-13(6-18-10-14-8-16-18,7-19-11-15-9-17-19)12-4-2-1-3-5-12/h1-5,8-11,20H,6-7H2 |
InChIキー |
YPJSCLVZCUVNNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)(CN3C=NC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol](/img/structure/B13319833.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13319835.png)

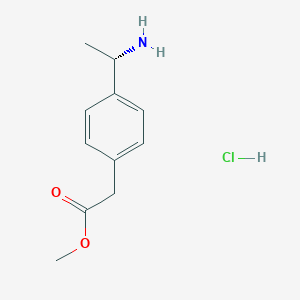
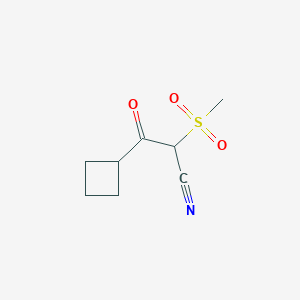
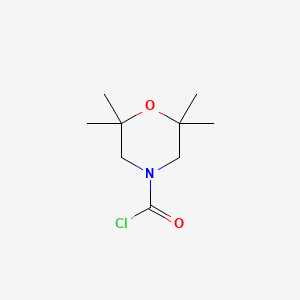
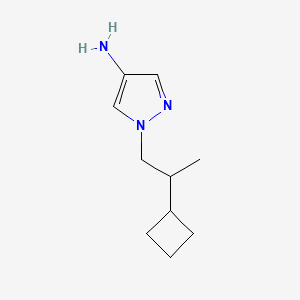
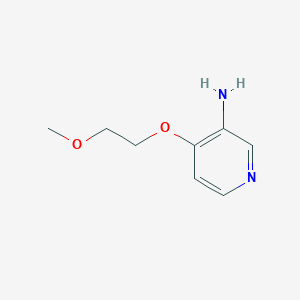
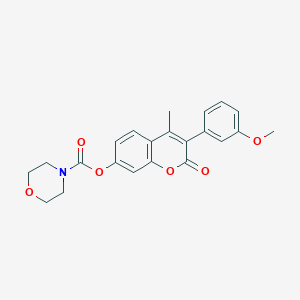
![1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+](/img/structure/B13319897.png)
![tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate](/img/structure/B13319909.png)

